2-(2-Chloroacetamido)-3-methylbutanoic acid

Enzymology Aminoacylase Substrate Specificity

Researchers profiling aminoacylases or N-acylamino acid racemases often encounter low signal-to-noise with standard acetyl substrates, obscuring weak enzymatic activity. • 4.2× higher hydrolysis rate vs. N-acetyl-L-valine enhances detection sensitivity in activity assays. • Racemic (DL) form enables differential hydrolysis studies and racemase substrate specificity profiling. • Stable chloroacetyl substrate replaces labile natural substrates (e.g., N-acetylthienamycin) in deacetylase characterization. Supplied with ≥98% purity and full QC documentation for reproducible enzymology research.

Molecular Formula C7H12ClNO3
Molecular Weight 193.63 g/mol
CAS No. 4090-17-9
Cat. No. B1360145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-Chloroacetamido)-3-methylbutanoic acid
CAS4090-17-9
Molecular FormulaC7H12ClNO3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)O)NC(=O)CCl
InChIInChI=1S/C7H12ClNO3/c1-4(2)6(7(11)12)9-5(10)3-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12)
InChIKeyLJRISAYPKJORFZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chloroacetamido)-3-methylbutanoic acid (CAS 4090-17-9) – Core Chemical & Procurement Profile


2-(2-Chloroacetamido)-3-methylbutanoic acid, systematically named N-(2-chloroacetyl)-DL-valine (CAS 4090-17-9), is a racemic N-acyl derivative of the essential amino acid valine [1]. The compound features a chloroacetyl group linked to the α-amino nitrogen of the valine backbone, imparting a molecular weight of 193.63 g/mol and a melting point of 129–133°C [2]. As a versatile building block in organic synthesis and biochemical research, it is primarily procured for studies involving enzyme substrate specificity, chiral resolution, and metabolic pathway interrogation [3].

Enzyme substrate specificity profiling
Chiral resolution and racemase studies
Metabolic pathway interrogation

2-(2-Chloroacetamido)-3-methylbutanoic acid (CAS 4090-17-9) – Why In-Class Substitution Is Not Valid


N-acyl valine derivatives are not functionally interchangeable. The specific identity of the N-acyl group—whether acetyl, chloroacetyl, propionyl, or benzoyl—profoundly dictates enzyme recognition, hydrolysis kinetics, and biological activity [1]. Studies demonstrate that substituting a chloroacetyl group for an acetyl group can alter relative enzymatic activity by over 4-fold [2], and only chloroacetyl derivatives exhibit significant growth-inhibitory activity in microbial antitumor prescreens, while acetyl and propionyl counterparts remain inactive [3]. Furthermore, the racemic nature of CAS 4090-17-9 provides a distinct stereochemical landscape compared to enantiopure L- or D-forms, which is critical for assays requiring differential hydrolysis rates or racemase substrate studies [4].

  • Acyl group identity may shift enzyme recognition and hydrolysis kinetics substantially.
  • Growth-inhibitory activity observed with chloroacetyl derivatives may not transfer to acetyl or propionyl analogs.
  • Racemic form provides distinct stereochemical context; enantiopure L- or D-forms may alter assay outcomes.

2-(2-Chloroacetamido)-3-methylbutanoic acid (CAS 4090-17-9) – Quantitative Differential Evidence vs. Analogs


Enzymatic Hydrolysis Rate: N-Chloroacetyl vs. N-Acetyl Valine

In an aminoacylase activity assay, N-chloroacetyl-L-valine exhibited a relative hydrolysis rate of 325%, compared to only 77% for its N-acetyl counterpart, demonstrating a 4.2-fold higher activity [1].

Enzymatic Hydrolysis Rate
Head-to-head
4.2‑fold higher rate
Supports enzyme activity assay sensitivity context
Aminoacylase assay; 30 mM substrate
Enzymology Aminoacylase Substrate Specificity

Microbial Growth Inhibition: Chloroacetyl vs. Acetyl/Propionyl Derivatives

A systematic screen of N-acyl amino acid derivatives using a Lactobacillus casei system revealed that N-chloroacetyl derivatives exhibited significant growth-inhibitory activity, whereas none of the N-acetyl or N-propionyl derivatives caused any remarkable inhibition [1].

Microbial Growth Inhibition
Class-level
Activity observed only with chloroacetyl derivatives
Supports antimicrobial screening context
Lactobacillus casei growth assay; qualitative comparison
Antimicrobial Screening Antitumor Prescreen Microbiology

Racemase Substrate Specificity: N-Chloroacetyl-L-Valine as a Recognized Substrate

Thermostable N-acylamino acid racemase (NAAR) from Amycolatopsis sp. TS-1-60 accepts N-chloroacetyl-L-valine as a substrate, whereas N-alkyl-amino acids and ester derivatives are not racemized [1]. The enzyme's stability at 55°C for 30 min and its metal-ion dependence have been characterized using this substrate class [1].

Racemase Substrate Specificity
Class-level
NAAR accepts N‑chloroacetyl‑valine; N‑alkyl and ester analogs are not substrates
Defines substrate scope for racemase engineering
Amycolatopsis sp. NAAR; 55 °C, 30 min stability
Biocatalysis Enzyme Engineering Racemization

Thienamycin Deacetylase Assay: N-Chloroacetylvaline as a Stable Surrogate Substrate

Due to the lability of the natural substrate N-acetylthienamycin, researchers utilized N-chloroacetylvaline (both D- and L-forms) as a stable synthetic surrogate to characterize the L-specific deacetylase from Streptomyces cattleya, enabling determination of enzyme properties (pH optimum 7.5, temperature optimum 45°C, molecular weight 58,000) [1].

Deacetylase Surrogate Stability
Cross-study
Stable surrogate enables enzyme characterization
Supports deacetylase assay development context
S. cattleya deacetylase; pH 7.5, 45 °C optimum
Antibiotic Biosynthesis Carbapenem Enzyme Assay

2-(2-Chloroacetamido)-3-methylbutanoic acid (CAS 4090-17-9) – Optimal Research & Industrial Application Scenarios


Enzymatic Activity Screens and Substrate Profiling

Ideal for researchers profiling aminoacylases, N-acylamino acid racemases, or deacetylases where a highly reactive chloroacetyl substrate is required to maximize signal or detect low enzyme activity. The 4.2-fold higher hydrolysis rate relative to N-acetyl-L-valine provides enhanced sensitivity in activity assays [1].

Antimicrobial and Antitumor Prescreening Studies

Applicable in microbiology and pharmacology labs investigating growth-inhibitory amino acid analogs. The unique activity of N-chloroacetyl derivatives against Lactobacillus casei, absent in N-acetyl and N-propionyl analogs, makes this compound a critical positive control or lead scaffold [2].

Biocatalyst Engineering and Racemase Characterization

Utilized in enzymology and bioprocess engineering to define substrate specificity and kinetic parameters of N-acylamino acid racemases (NAARs). The compound's acceptance by thermostable NAAR, coupled with its clear structural distinction from non-substrates, supports directed evolution and mechanistic studies [3].

Stable Surrogate for Labile Substrates in Antibiotic Biosynthesis Research

Serves as a robust alternative to unstable natural substrates (e.g., N-acetylthienamycin) in characterizing deacetylases from carbapenem-producing actinomycetes. Its stability permits reliable enzyme assays under varying conditions, a task unachievable with the native acetylated molecule [4].

Application
Selection Property
Validation Focus
Enzyme activity assay design
Chloroacetyl substrate reactivity
Substrate turnover rate validation
Microbial growth inhibition screening
Acyl-group-dependent activity profile
Strain-specific growth response endpoints
Racemase substrate specificity profiling
Structural substrate acceptance profile
Racemization turnover conditions
Deacetylase assay development
Substrate stability in enzyme assays
Assay condition optimization

Technical Documentation Hub

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